molecular formula C11H12N2O2S B2515789 Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate CAS No. 134949-38-5

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

Cat. No. B2515789
CAS RN: 134949-38-5
M. Wt: 236.29
InChI Key: BAKTWZARGBVQQH-UHFFFAOYSA-N
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Description

“Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a group of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities and are often used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The initial step often involves the acetylation of 2-amino benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” is characterized by a benzothiazole core with a propan-2-yl group attached to the carboxylate group at the 6-position of the benzothiazole ring . The exact structure can be confirmed through spectral (FT-IR, 1H-NMR, MS) and elemental analysis .

Scientific Research Applications

Anti-Bacterial Properties

Benzothiazole derivatives have been found to exhibit anti-bacterial properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Fungal Applications

These compounds also show anti-fungal activities . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of compounds .

Anti-Oxidant Characteristics

Benzothiazole derivatives have been reported to possess anti-oxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Anti-Proliferative Effects

These compounds have shown anti-proliferative effects , which could make them useful in the treatment of various types of cancer.

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been reported . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Anti-Inflammatory Analgesic Applications

The prime objective for a study was to develop novel derivatives of benzothiazole and finally screen them against anti-inflammatory analgesic, ulcerogenic, and lipid peroxidation activities .

Anti-Diabetic Applications

Benzothiazole derivatives have also been found to have anti-diabetic properties . This could potentially lead to the development of new treatments for diabetes.

Anti-Malarial Applications

These compounds have shown anti-malarial properties . This suggests that they could be used in the development of new anti-malarial drugs.

Each of these fields represents a unique application of “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate” and its derivatives. It’s important to note that the effectiveness of this compound in each of these applications can vary depending on the specific derivative and its method of synthesis .

Future Directions

Benzothiazole derivatives, such as “Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate”, have shown promising biological activities, making them potential candidates for the development of new therapeutics . Future research could focus on exploring the biological activities of these compounds further and optimizing their synthetic pathways .

Mechanism of Action

properties

IUPAC Name

propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(2)15-10(14)7-3-4-8-9(5-7)16-11(12)13-8/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKTWZARGBVQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 2-amino-1,3-benzothiazole-6-carboxylate

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